molecular formula C8H8N2 B11923050 1-Methylpyrrolo[1,2-c]pyrimidine

1-Methylpyrrolo[1,2-c]pyrimidine

Cat. No.: B11923050
M. Wt: 132.16 g/mol
InChI Key: MXZGDRRSUWFPJR-UHFFFAOYSA-N
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Description

1-Methylpyrrolo[1,2-c]pyrimidine (: 251102-35-9) is an organic compound with the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16 g/mol . Its structure is based on a pyrrolo[1,2-c]pyrimidine scaffold, a class of fused, nitrogen-containing heterocycles consisting of a pyrrole ring covalently linked to a pyrimidine ring . This specific molecular framework is of significant interest in various research fields due to its versatile properties. In synthetic chemistry, the pyrrolo[1,2-c]pyrimidine core serves as a key precursor for developing novel chemical entities. For instance, it can be utilized to generate exceptionally strong σ-donor N-heterocyclic carbenes (NHCs) when functionalized, which are valuable ligands in catalysis and organometallic chemistry . Furthermore, derivatives of this scaffold can be synthesized via 1,3-dipolar cycloaddition reactions, highlighting its utility as a building block for more complex heterocyclic systems . Researchers also explore pyrrolo[1,2-a]pyrimidine derivatives (a closely related isomer) for their photophysical properties, such as aggregation-induced emission enhancement (AIEE), which have potential applications in material science . While extensive pharmacological studies often focus on other isomers like pyrrolo[2,3-d]pyrimidines for their antimicrobial and antitumor activities , the pyrrolo[1,2-c]pyrimidine structure remains a relevant scaffold in the ongoing search for new bioactive molecules. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-9-5-4-8-3-2-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGDRRSUWFPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolo 1,2 C Pyrimidine and Its Methylated Derivatives

Early Synthetic Approaches to the Pyrrolo[1,2-c]pyrimidine (B3350400) Core

The initial forays into the synthesis of this ring system were characterized by both accidental findings and targeted, albeit often inefficient, classical reactions.

The history of the pyrrolo[1,2-c]pyrimidine ring system began with an inadvertent synthesis in 1949. researchgate.net Werner Herz, while reinvestigating the reaction between pyrrole-2-carbaldehyde and hippuric acid, unexpectedly synthesized 1-phenylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid, the first documented example of this heterocyclic family. researchgate.net This serendipitous discovery laid the groundwork for future targeted explorations of this novel chemical structure.

The first deliberate and targeted synthesis of a pyrrolo[1,2-c]pyrimidine was accomplished by Virgil Boekelheide in 1963. researchgate.net Employing a variant of the classical Chichibabin reaction, Boekelheide successfully prepared 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine. researchgate.net The Chichibabin reaction traditionally involves the amination of nitrogen-containing heterocycles like pyridine (B92270) using sodium amide. wikipedia.org Boekelheide's application of this methodology represented a significant step forward, demonstrating a planned route to the core structure. researchgate.net Later variations of this approach have been utilized in the synthesis of other derivatives within this class. researchgate.net

Modern Convergent Synthesis Strategies

Contemporary methods for constructing the pyrrolo[1,2-c]pyrimidine skeleton are marked by their efficiency and convergence, often building the core in a single key step from readily available precursors.

A more powerful and efficient construction of the pyrrolo[1,2-c]pyrimidine ring system was discovered independently by two research groups in the 1970s. researchgate.net In 1976, Suzuki found that methyl isocyanoacetate reacts with pyrrole-2-carbaldehydes to yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. researchgate.net Shortly after, in 1979, Kitagawa reported a similar reaction using tosylmethyl isocyanide (TosMIC), which condenses with pyrrole-2-carbaldehydes to produce 3-tosylpyrrolo[1,2-c]pyrimidines. researchgate.net

These base-induced condensations represent a significant improvement over earlier methods, providing a direct and generally high-yielding route to functionalized pyrrolo[1,2-c]pyrimidines. researchgate.netscispace.com The resulting 3-tosyl derivatives are particularly useful, as the tosyl group can be removed through reductive desulfonylation with reagents like sodium amalgam to afford the parent pyrrolo[1,2-c]pyrimidine or its substituted analogues. scispace.comacs.org This two-step sequence—condensation followed by desulfonylation—is an efficient modern protocol for accessing this heterocyclic system. scispace.com

Furthermore, the synthesized pyrrolo[1,2-c]pyrimidine core can be subsequently alkylated. For instance, methylation can be achieved by reacting the heterocycle with methyl iodide, which allows for the synthesis of derivatives such as 1-Methylpyrrolo[1,2-c]pyrimidine. acs.org

The key starting material for the convergent strategies developed by Suzuki and Kitagawa is pyrrole-2-carbaldehyde or its substituted derivatives. researchgate.netacs.org The reaction involves a base-induced cyclocondensation between the pyrrole-2-carboxaldehyde and either an isocyanoacetate ester or an isocyanide like TosMIC. researchgate.netscispace.com This approach has proven versatile for creating a variety of substituted pyrrolo[1,2-c]pyrimidines, including those bearing bromine, chlorine, and methyl groups. researchgate.net

The following table summarizes representative examples of the Kitagawa reaction, highlighting the precursors, reagents, and yields for the synthesis of various 3-tosylpyrrolo[1,2-c]pyrimidine derivatives.

Precursor (Pyrrole-2-carbaldehyde derivative)ReagentProductYield (%)Reference
5-Methyl-1H-pyrrole-2-carbaldehydeTosMIC, DBU7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine88% acs.org
5-Mesityl-1H-pyrrole-2-carbaldehydeTosMIC, DBU7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine76% acs.org
5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde)TosMIC3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine52% researchgate.net

The subsequent desulfonylation step, typically using sodium amalgam in methanol, provides access to the final pyrrolo[1,2-c]pyrimidine products, as shown in the table below.

Precursor (3-Tosylpyrrolo[1,2-c]pyrimidine derivative)ReagentProductYield (%)Reference
7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidineNa/Hg amalgam7-Methylpyrrolo[1,2-c]pyrimidine52% acs.org
3-Tosylpyrrolo[1,2-c]pyrimidineNa/Hg amalgamPyrrolo[1,2-c]pyrimidine51% scispace.com

Suzuki and Kitagawa's Isocyanoacetate/Isocyanide Condensations

Application to 1-Methylpyrrole-2-carbaldehyde in Related Cyclizations

The cyclization of substituted pyrrole (B145914) precursors is a direct and powerful method for constructing the pyrrolo[1,2-c]pyrimidine ring system. A notable application of this strategy involves the use of pyrrole-2-carbaldehydes, including the methylated analog, 1-methyl-1H-pyrrole-2-carbaldehyde. nih.gov

Two primary approaches have been successfully employed, serendipitously discovered by Suzuki and Kitagawa. These methods involve the base-induced condensation of pyrrole-2-carbaldehydes with reagents containing an active methylene (B1212753) group and an isocyano functional group. researchgate.net

Reaction with Ethyl Isocyanoacetate: The reaction between a pyrrole-2-carbaldehyde and ethyl isocyanoacetate leads to the formation of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. researchgate.net

Reaction with Tosylmethyl Isocyanide (TosMIC): Similarly, condensing pyrrole-2-carbaldehydes with TosMIC yields 3-tosylpyrrolo[1,2-c]pyrimidines. researchgate.net This reaction is particularly noteworthy as other heteroaromatic aldehydes, such as those derived from furan, thiophene, or pyridine, typically react with TosMIC to form oxazoles instead. researchgate.net

A specific synthesis for a methylated derivative, 7-Methylpyrrolo[1,2-c]pyrimidine, begins with the corresponding 1-methylpyrrole-2-carbaldehyde. The initial step involves reaction with TosMIC to produce 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine. Subsequent reductive desulfonylation using a sodium-mercury amalgam (Na/Hg) affords the final product, albeit in moderate yield. acs.org

Table 1: Synthesis of 7-Methylpyrrolo[1,2-c]pyrimidine via Cyclization

Starting Material Reagent Intermediate Product Reference

Base-Induced Condensation Reactions

Base-induced condensation reactions are fundamental to the formation of the pyrimidine (B1678525) ring in the pyrrolo[1,2-c]pyrimidine system. As mentioned previously, the synthesis from pyrrole-2-carbaldehydes and isocyano compounds like TosMIC or ethyl isocyanoacetate relies on a base to facilitate the condensation and subsequent cyclization. researchgate.net

Another established route involves the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides. Treatment of these precursors with a base, such as sodium hydrogen carbonate or even another molecule of 4-methyl-6-phenylpyrimidine, induces cyclization to form the fused pyrrolo[1,2-c]pyrimidine ring system. rsc.org This method highlights the versatility of base-induced intramolecular condensation from suitably functionalized pyrimidinium salts.

One-Pot Multicomponent Reactions for Pyrrolo[1,2-c]pyrimidine Scaffolds

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation. A simple and effective one-pot, three-component synthesis for pyrrolo[1,2-c]pyrimidine derivatives has been developed. nih.gov This method brings together substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. nih.gov The reaction is conducted in an epoxide medium, which uniquely serves as both the solvent and a scavenger for the hydrogen bromide (HBr) generated during the reaction. This approach is advantageous as it prevents the inactivation of the ylide intermediate that would otherwise occur. nih.gov

While not exclusively for pyrrolo[1,2-c]pyrimidines, related iodine-mediated MCRs have been reported for the synthesis of naphthoquinone-fused pyrroles tethered to a pyrimidine moiety, demonstrating the power of MCRs in creating complex heterocyclic systems in a single pot. rsc.org These reactions proceed via metal-free C-H oxidation followed by a multicomponent cyclization, forming multiple new bonds in one operation. rsc.org

1,3-Dipolar Cycloaddition Reactions of N-Ylides

The 1,3-dipolar cycloaddition of N-ylides is a powerful and versatile strategy for constructing five-membered heterocyclic rings, including the pyrrole portion of the pyrrolo[1,2-c]pyrimidine system. researchgate.net This reaction involves the in situ generation of a pyrimidinium N-ylide, which then reacts with a dipolarophile, typically an activated alkyne, to form the fused ring system. beilstein-journals.org This method is well-documented for creating a variety of aromatic heterocyclic compounds. researchgate.net

The general process involves the quaternization of a pyrimidine derivative to form a pyrimidinium salt. In the presence of a base, this salt is deprotonated to generate the transient 1,3-dipole (the N-ylide), which is immediately trapped by the dipolarophile to yield the cycloaddition product. beilstein-journals.orgnih.gov

Pyrrolo[1,2-c]pyrimidinium Salt Precursors

The key precursors for the 1,3-dipolar cycloaddition route are pyrimidinium salts. researchgate.net These salts are typically prepared by the N-alkylation of a substituted pyrimidine with an α-halo ketone or a related alkylating agent. For example, reacting a pyrimidine with a 2-bromoacetophenone derivative yields the corresponding pyrimidinium bromide salt. nih.govbeilstein-journals.org

In a specific study, 4-(2-pyridyl)pyrimidine was used as the starting material. Due to steric hindrance from the 2-pyridyl group, the quaternization reaction occurs on a pyrimidine nitrogen atom rather than the pyridine nitrogen. This directs the subsequent reaction pathway toward the formation of pyrimidinium N-ylides and, ultimately, the pyrrolo[1,2-c]pyrimidine products after cycloaddition with an acetylenic dipolarophile. beilstein-journals.org The pyrimidinium bromides are allowed to react with various activated alkynes in a solvent like 1,2-epoxybutane, which facilitates the reaction to yield the desired pyrrolo[1,2-c]pyrimidines decorated with a pyridyl moiety. beilstein-journals.orgnih.gov

Table 2: Example Synthesis of Pyrrolo[1,2-c]pyrimidines via N-Ylide Cycloaddition

Pyrimidine Precursor Alkylating Agent Dipolarophile Product Class Reference
4-(2-Pyridyl)pyrimidine Substituted 2-bromoacetophenones Activated alkynes (e.g., DMAD) Pyrrolo[1,2-c]pyrimidines with pyridyl and benzoyl substituents beilstein-journals.org
Application to Pyridinium (B92312) N-Ylides in Related Systems

The utility of 1,3-dipolar cycloaddition reactions is not limited to pyrimidinium ylides. The strategy is widely applied using pyridinium N-ylides for the synthesis of various other nitrogen-containing heterocycles, most notably indolizines. spbu.ruresearchgate.net The reaction mechanism is analogous: a pyridinium salt is deprotonated to form a pyridinium N-ylide, which then reacts with a dipolarophile. researchgate.net

This methodology has proven to be particularly effective for preparing fused and spiropyrrole derivatives. spbu.ruresearchgate.net For instance, when isomers like 4-(3-pyridyl)pyrimidine and 4-(4-pyridyl)pyrimidine are subjected to quaternization conditions, the reaction occurs at the more accessible pyridine nitrogen atom. This leads to the formation of pyridinium bromides and, subsequently, indolizines via the corresponding pyridinium N-ylides, rather than pyrrolo[1,2-c]pyrimidines. beilstein-journals.org The study of these related systems provides valuable context and highlights the factors, such as steric hindrance, that can direct the regioselectivity of the initial quaternization step and thus determine the final heterocyclic scaffold produced. beilstein-journals.org

Flow Synthesis Approaches for Pyrrolo[1,2-c]pyrimidines

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. An efficient flow synthesis has been successfully developed for the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net

This approach utilizes a telescoped continuous flow process. The synthesis begins with the reaction of N-formylglycine with triphosgene to generate a stream of ethyl isocyanoacetate in situ. This reactive intermediate is then directly used in a subsequent telescoped reaction to yield the desired heterocyclic pyrrolo[1,2-c]pyrimidine entities. researchgate.net This integrated multi-step flow process represents a modern and efficient method for accessing these medicinally relevant architectures. researchgate.net

Strategies for Methylation and Introduction of Methyl Substituents

The introduction of methyl groups onto the pyrrolo[1,2-c]pyrimidine scaffold can be accomplished through several synthetic routes. These strategies include the direct alkylation of the pre-formed heterocyclic system, the synthesis of specific isomers using substituted precursors, and the incorporation of the methyl group from the initial building blocks.

Direct Alkylation of Pyrrolo[1,2-c]pyrimidines

Direct alkylation of the pyrrolo[1,2-c]pyrimidine ring system has been explored as a method to introduce methyl substituents. This typically involves the reaction of the heterocycle with an alkylating agent, such as methyl iodide. However, studies on the electrophilic substitution of pyrrolo[1,2-c]pyrimidines indicate that these reactions tend to occur at the 7-position of the ring system rsc.orgrsc.org.

In a general procedure for the alkylation of pyrrolo[1,2-c]pyrimidines, the parent heterocycle is treated with an excess of methyl iodide. The reaction mixture is heated, and upon completion, the product is washed with a non-polar solvent like n-pentane to isolate the methylated product acs.org. This method is typically employed for the synthesis of N-alkylated pyrrolo[1,2-c]pyrimidinium salts, which can serve as precursors for other functional groups acs.org. It is important to note that this direct alkylation leads to the formation of a quaternary ammonium salt through methylation of one of the nitrogen atoms in the pyrimidine ring, rather than C-methylation to produce this compound.

ReactantReagentConditionsProduct
Pyrrolo[1,2-c]pyrimidineMethyl Iodide (5 equiv)40°C, 18 hN-Methylpyrrolo[1,2-c]pyrimidinium iodide

Synthesis of Specific Methylated Pyrrolo[1,2-c]pyrimidine Isomers (e.g., 7-Methylpyrrolo[1,2-c]pyrimidine)

A more common and regioselective approach to obtaining specific methylated isomers of pyrrolo[1,2-c]pyrimidine is to utilize precursors that already contain the methyl group at the desired position. For instance, the synthesis of 7-methylpyrrolo[1,2-c]pyrimidine can be achieved from a correspondingly substituted pyrrole derivative acs.org.

The synthesis begins with a methyl-substituted pyrrole-2-carbaldehyde, which undergoes a condensation reaction with tosylmethyl isocyanide (TosMIC) to form a 3-tosylpyrrolo[1,2-c]pyrimidine intermediate. Subsequent removal of the tosyl group under reductive conditions yields the target 7-methylpyrrolo[1,2-c]pyrimidine acs.org. This method provides a clear and unambiguous route to this specific isomer.

PrecursorIntermediateProduct
Methylpyrrole-2-carbaldehyde7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine7-Methylpyrrolo[1,2-c]pyrimidine

Precursor-Based Methyl Group Incorporation (e.g., from Methylpyrrole-2-carbaldehyde)

The incorporation of methyl groups into the pyrrolo[1,2-c]pyrimidine structure by starting with methylated precursors is a versatile and widely used strategy. This approach allows for precise control over the position of the methyl substituent on the final heterocyclic ring. A key precursor in this methodology is a methyl-substituted pyrrole-2-carbaldehyde researchgate.net.

The reaction of a methylpyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of a methyl-substituted 3-tosylpyrrolo[1,2-c]pyrimidine acs.org. This reaction is an adaptation of a more general procedure for the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidines acs.org. The resulting tosylated compound can then be subjected to desulfonylation to afford the desired methylated pyrrolo[1,2-c]pyrimidine.

This precursor-based approach has been successfully employed in the synthesis of various substituted pyrrolo[1,2-c]pyrimidines and is a reliable method for introducing methyl groups at specific positions on the pyrrole portion of the molecule researchgate.net.

Pyrrole PrecursorReagentProduct Type
Methylpyrrole-2-carbaldehydeTosylmethyl isocyanide (TosMIC)Methyl-substituted 3-tosylpyrrolo[1,2-c]pyrimidine

Advanced Reaction Mechanisms and Mechanistic Elucidation

Proposed Mechanistic Pathways for Pyrrolo[1,2-c]pyrimidine (B3350400) Ring Formation

The synthesis of the pyrrolo[1,2-c]pyrimidine ring system can be achieved through various strategic approaches. One of the prominent methods involves the cyclization of a pyrimidine (B1678525) ring. The general mechanism for this process often begins with the nucleophilic attack of a cysteine residue at the C6 position of the pyrimidine ring. This is followed by a methyl transfer from a donor molecule, such as S-adenosyl-L-methionine (AdoMet), to the C5 position of the ring, resulting in a methylated covalent adduct. The subsequent abstraction of a proton at C5 and beta-elimination of the nucleophile reforms the 5,6-double bond, yielding the methylated pyrimidine.

Another pathway involves ring-opening and closing reactions. For instance, dihydropyrimidases catalyze the ring-opening of dihydropyrimidines, a reaction favored at higher pH. Conversely, dihydroorotases facilitate the ring-closing reaction to form the pyrimidine ring structure. These enzymatic processes highlight the reversible nature of the pyrimidine ring formation under specific conditions.

The reductive catabolic pathway for pyrimidines also provides insight into potential synthetic routes. In this pathway, uracil (B121893) or thymine (B56734) is reduced by dihydropyrimidine (B8664642) dehydrogenase. umich.edu This initial reduction is a key step that could be mimicked in synthetic strategies to generate precursors for the pyrrolo[1,2-c]pyrimidine system.

Detailed Analysis of 1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the construction of five-membered heterocyclic rings, and it plays a crucial role in the synthesis of pyrrolo[1,2-c]pyrimidine derivatives. wikipedia.org This reaction involves a 1,3-dipole, which is a molecule with a three-atom, four-electron pi-system, and a dipolarophile, typically an alkene or alkyne. numberanalytics.com

The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process, proceeding through a six-electron transition state. wikipedia.orgslideshare.net This is often referred to as a [4π + 2π] cycloaddition, similar to the well-known Diels-Alder reaction. organic-chemistry.org The stereochemistry of the reaction is typically suprafacial with respect to both the dipole and the dipolarophile. organic-chemistry.org

Historically, two main mechanistic pathways were proposed: the concerted pericyclic mechanism by Rolf Huisgen and a stepwise mechanism involving a diradical intermediate. wikipedia.org While the concerted mechanism is widely accepted for many 1,3-dipolar cycloadditions, the possibility of a stepwise mechanism exists, particularly for certain reactants and conditions. wikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the regioselectivity and reactivity of these cycloadditions. wikipedia.org The reaction can be classified into three types based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. wikipedia.org The interaction between the HOMO of one component and the LUMO of the other governs the reaction's feasibility and outcome.

FMO Interaction Type Description
Type I HOMOdipole - LUMOdipolarophile controlled. Favored by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.
Type II HOMOdipolarophile - LUMOdipole controlled. Favored by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile.
Type III Both interactions are significant, leading to a more complex reactivity pattern.

In the context of pyrrolo[1,2-c]pyrimidine synthesis, the 1,3-dipole can be generated in situ, for example, from nitrilimines. These transient species are highly reactive and readily undergo cycloaddition with suitable dipolarophiles. researchgate.net The regioselectivity of the addition is a critical aspect, and it is influenced by both electronic and steric factors of the reacting partners. wikipedia.org

Investigations of Desulfonylation Reactions

While specific studies on the desulfonylation reactions directly related to 1-methylpyrrolo[1,2-c]pyrimidine are not extensively detailed in the provided search results, the general principles of desulfonylation can be applied. Desulfonylation is a chemical process that involves the removal of a sulfonyl group (-SO2R) from a molecule. This reaction is often a key step in multi-step syntheses to deprotect a certain functional group or to introduce further modifications.

Mechanistically, desulfonylation can be achieved through various methods, including reductive cleavage, base-catalyzed elimination, or photolytic cleavage, depending on the nature of the substrate and the desired outcome. For instance, reductive desulfonylation can be carried out using reducing agents like sodium amalgam, samarium(II) iodide, or catalytic hydrogenation. The mechanism typically involves the transfer of electrons to the sulfonyl group, leading to the cleavage of the carbon-sulfur or sulfur-oxygen bonds.

Mechanistic Studies of Alkylation Reactions on the Pyrrolo[1,2-c]pyrimidine Core

Alkylation of the pyrrolo[1,2-c]pyrimidine core is a fundamental transformation for introducing alkyl substituents, which can significantly modulate the biological and chemical properties of the molecule. The mechanism of alkylation depends on the nature of the alkylating agent and the specific position on the heterocyclic ring being targeted.

In general, the nitrogen atoms of the pyrrolo[1,2-c]pyrimidine ring system are nucleophilic and can be alkylated using various alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

For C-alkylation, the mechanism can be more complex and may involve the deprotonation of a C-H bond to generate a carbanionic intermediate, which then acts as a nucleophile to attack the alkylating agent. The regioselectivity of C-alkylation is influenced by the electronic properties of the ring system and the directing effects of existing substituents.

Electrophilic Substitution Reaction Mechanisms on Pyrrolo[1,2-c]pyrimidine Derivatives

Electrophilic substitution is a hallmark reaction of aromatic and heteroaromatic systems. byjus.com For pyrrolo[1,2-c]pyrimidine derivatives, these reactions allow for the introduction of a wide range of functional groups onto the ring. The general mechanism involves three key steps:

Generation of the Electrophile: A strong electrophile is generated, often with the assistance of a Lewis acid catalyst. byjus.com

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich pyrrolo[1,2-c]pyrimidine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com In this step, the aromaticity of the ring is temporarily lost. byjus.com

Removal of a Proton: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

A common example of an electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto an aromatic ring. In the context of 1-methylpyrrole (B46729), a related parent structure, the Vilsmeier-Haack reaction has been used to synthesize 1-methyl-4-(4-substitutedbenzoyl)-1H-pyrrole-2-carboxaldehydes. alliedacademies.org This suggests that similar transformations could be applied to the pyrrolo[1,2-c]pyrimidine core.

Studies of Rearrangement Phenomena (e.g., Halogen Dance) in Functionalized Derivatives

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikiwand.com This reaction is typically base-catalyzed and proceeds through a series of deprotonation and reprotonation steps, with the halogen atom "dancing" along the ring. wikiwand.comclockss.org The driving force for this rearrangement is the formation of a more stable carbanionic intermediate or a thermodynamically more stable final product. wikiwand.com

While specific examples of the halogen dance on this compound were not found, the principles of this reaction are applicable to functionalized derivatives of this heterocyclic system. The presence of both a pyrrole (B145914) and a pyrimidine ring offers multiple sites for deprotonation and potential halogen migration. The regioselectivity of the halogen dance would be influenced by factors such as the nature of the base, the solvent, the temperature, and the electronic effects of other substituents on the ring. wikiwand.com

Factor Influence on Halogen Dance
Base Strong, non-nucleophilic bases are typically required to initiate the deprotonation.
Temperature Higher temperatures can sometimes promote the rearrangement.
Solvent The polarity and coordinating ability of the solvent can affect the stability of the intermediates.
Substituents Electron-withdrawing groups can influence the acidity of adjacent protons, directing the deprotonation and subsequent migration.

Molecular Mechanism Studies of Related Pyrrole Reactions (e.g., 1-Methylpyrrole)

The reactivity of 1-methylpyrrole serves as a valuable model for understanding the behavior of the pyrrole moiety within the this compound system. foodb.ca 1-Methylpyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. orgsyn.org

Mechanistic studies on 1-methylpyrrole have explored various transformations. For instance, the photochemical addition of carbonyl compounds to 1-methylpyrrole has been shown to proceed through an oxetane (B1205548) intermediate, which then rearranges to a 3-(hydroxyalkyl)pyrrole derivative. orgsyn.org

Alkylation and acylation of 1-methylpyrrole can occur at different positions, with the regioselectivity being influenced by the reaction conditions. orgsyn.org For example, acylation can yield both 2- and 3-acetyl-1-methylpyrrole. orgsyn.org The synthesis of 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole from 1-methyl-1H-pyrrole highlights a multi-step procedure involving metallation, which can be a key step for further functionalization. alliedacademies.org

Derivatization and Functionalization of 1 Methylpyrrolo 1,2 C Pyrimidine Scaffolds

Synthesis of Substituted Pyrrolo[1,2-c]pyrimidine (B3350400) Derivatives

The synthesis of substituted pyrrolo[1,2-c]pyrimidine derivatives can be achieved through several methodologies, often starting from readily available pyrrole (B145914) precursors. One common approach involves the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) to yield 3-tosylpyrrolo[1,2-c]pyrimidines. acs.org This method provides a versatile entry point for further functionalization.

Another powerful strategy for constructing unsymmetrically tetrasubstituted NH-pyrroles, which can then be converted to pyrrolo[1,2-a]pyrimidines, involves a metal-free, consecutive chemoselective double cyanation of α,β-unsaturated sulfonimines. rsc.org This reaction proceeds with high yields and tolerates a variety of functional groups. rsc.org The resulting NH-pyrroles can be further elaborated into multisubstituted pyrrolo[1,2-a]pyrimidines by reaction with diketones. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides, generated in situ from their corresponding cycloimmonium bromides, with various dipolarophiles represent another effective route to synthesize pyrrolo[1,2-c]pyrimidines. researchgate.net The regioselectivity of this reaction can be influenced by steric factors, as demonstrated in the case of 4-(2-pyridyl)pyrimidine, where steric hindrance directs the reaction towards the formation of pyrrolo[1,2-c]pyrimidines. researchgate.net

A domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by palladium, has also been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.org This methodology allows for the introduction of various functional groups on the aniline (B41778) ring. beilstein-journals.orgbeilstein-journals.org

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogen, alkyl, and aryl groups onto the pyrrolo[1,2-c]pyrimidine core is crucial for tuning its physicochemical and biological properties.

Halogenation: Regioselective bromination of related pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), a safer and easier-to-handle brominating agent compared to molecular bromine. nih.gov This method allows for the selective introduction of bromine at the C3 position or dibromination at the C1 and C3 positions. nih.gov Halogenated pyrrolopyrimidines are of interest due to their potential antiproliferative activities. nih.gov

Alkylation and Arylation: Alkylation of the pyrrolo[1,2-c]pyrimidine scaffold can be performed by reacting the parent heterocycle with an alkylating agent like methyl iodide. acs.org This reaction typically proceeds without a solvent at a slightly elevated temperature. acs.org

Direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been successfully accomplished using palladium catalysis. bohrium.comacs.orgrsc.org This method allows for the introduction of various aryl groups at specific positions of the heterocyclic core, providing access to a diverse range of (hetero)biaryl-containing compounds. bohrium.comrsc.org The regioselectivity of the arylation can often be controlled by the choice of ligands and reaction conditions. acs.org For instance, the use of bidentate pyridine-pyridine ligands has enabled the C6-selective arylation of pyrrolo[2,3-d]pyrimidines with aryl iodides. acs.org

Formation of Bis(pyrrolo[1,2-c]pyrimidines)

The synthesis of molecules containing two pyrrolopyrimidine units, known as bis(pyrrolo[2,3-d]pyrimidines), has been explored, particularly in the context of developing novel bioactive compounds. cam.ac.ukmdpi.com A common strategy for their synthesis involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often facilitated by ultrasound irradiation to improve reaction times and efficiency. cam.ac.uk This approach allows for the linking of two pyrrolopyrimidine or purine (B94841) scaffolds through various linkers. cam.ac.ukmdpi.com

For example, symmetrical bis-pyrrolo[2,3-d]pyrimidines can be prepared by reacting a suitable azido-functionalized pyrrolopyrimidine with a dialkyne linker. cam.ac.uk The nature of the linker and the substituents on the heterocyclic core have been shown to influence the biological activity of the resulting bis-heterocycles. cam.ac.ukmdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Kitagawa) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrrolo[1,2-c]pyrimidine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki cross-coupling reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrrolopyrimidine core. mdpi.comresearchgate.netrsc.org This reaction typically involves the coupling of a halogenated pyrrolopyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The regioselectivity of the Suzuki coupling on di- or poly-halogenated pyrrolopyrimidines can often be controlled by adjusting the reaction conditions. researchgate.net For instance, in 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective reaction at the C4 position can be achieved at lower temperatures with a controlled amount of the boronic acid. researchgate.net

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Stille reactions have also been employed for the functionalization of pyrrolo[2,3-d]pyrimidines. researchgate.netosi.lv These reactions provide access to a wide array of derivatives with diverse substitution patterns, which are valuable for the development of new materials and biologically active compounds. researchgate.netosi.lv For example, the Sonogashira reaction allows for the introduction of alkynyl groups, which can serve as handles for further transformations. beilstein-journals.orgbeilstein-journals.org

Synthesis and Reactivity of N-Heterocyclic Carbene Derivatives of Pyrrolo[1,2-c]pyrimidine

In recent years, the pyrrolo[1,2-c]pyrimidine skeleton has been utilized to construct a novel class of N-heterocyclic carbenes (NHCs). acs.orgfigshare.comacs.org These carbenes exhibit unique electronic properties and have shown promise as ligands in catalysis.

Pyrrolo[1,2-c]pyrimidin-1-ylidenes as Diamino Carbenes

Pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy). acs.orgfigshare.comacs.org The key structural difference lies in the position of the non-bridgehead nitrogen atom, which is located in the six-membered ring in PyPy carbenes. acs.orgfigshare.comacs.org This arrangement results in a diamino-stabilized carbene unit embedded within an aromatic, six-membered pyrimidine (B1678525) ring. acs.orgfigshare.comacs.org

The synthesis of the carbene precursors, the pyrrolo[1,2-c]pyrimidinium salts, begins with the corresponding pyrrole-2-carbaldehydes. acs.org These are reacted with tosylmethyl isocyanide to form 3-tosyl pyrrolo[1,2-c]pyrimidines, which are then desulfonylated. acs.org Subsequent alkylation of the resulting pyrrolo[1,2-c]pyrimidine affords the desired pyrimidinium salt. acs.org

Spectroscopic studies, particularly IR analysis of their rhodium-carbonyl derivatives, have revealed that PyPy carbenes are exceptionally strong σ-donors, even surpassing traditional imidazole-2-ylidenes and their ImPy isomers. figshare.comacs.org Concurrently, they are also characterized as strong π-acceptors. figshare.comacs.org

Coordination Chemistry of Pyrrolo[1,2-c]pyrimidine-Derived Carbenes

The unique electronic properties of pyrrolo[1,2-c]pyrimidine-derived carbenes make them attractive ligands for transition metals. They have been successfully coordinated to various metal centers, including gold(I), palladium(II), and rhodium(I). acs.org

Gold(I) complexes of PyPy carbenes have been synthesized and their catalytic activity has been evaluated in cyclization reactions. figshare.com Similarly, a palladium-allyl complex has been prepared and structurally characterized. acs.org The synthesis of a rhodium-carbene complex has also been reported, providing further insight into the coordination behavior of these ligands. acs.org The coordination of these carbenes to metal centers allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their application in catalysis. uni-goettingen.descilit.comnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Methylpyrrolo[1,2-c]pyrimidine is expected to show distinct signals for the methyl group and the aromatic protons on the fused ring system. Based on the analysis of its isomer, 7-Methylpyrrolo[1,2-c]pyrimidine, for which ¹H NMR data has been reported as a brown oil in CDCl₃ at 400 MHz, we can predict the approximate chemical shifts. acs.org

The protons on the pyrimidine (B1678525) ring are typically found further downfield than those on the pyrrole (B145914) ring due to the deshielding effect of the two nitrogen atoms. The single proton on the pyrimidine part of the core is anticipated to appear as a singlet at a high chemical shift. acs.org The protons of the pyrrole moiety will exhibit characteristic doublet or multiplet splitting patterns depending on their coupling with adjacent protons. The N-methyl group is expected to appear as a sharp singlet, significantly shielded compared to the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is extrapolated from known analogues and related structures. acs.orgspectrabase.comchemicalbook.com

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~3.6 - 4.0Singlet
Pyrrole Protons~6.5 - 7.5Doublets, Triplets
Pyrimidine Protons~8.5 - 9.3Doublets, Singlets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the pyrrole ring, and the carbons of the pyrimidine ring. The carbons adjacent to the nitrogen atoms will be the most deshielded, appearing at higher chemical shifts (lower field). researchgate.net Data from related pyrazolo[1,5-a]pyrimidine (B1248293) systems show that the chemical shift of the methyl group can be a key indicator for its position on the ring system. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is extrapolated from known analogues and related structures. spectrabase.comresearchgate.netchemicalbook.com

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃~30 - 35
Pyrrole Carbons~100 - 125
Pyrimidine Carbons~140 - 160
Bridgehead Carbons~120 - 145
Analysis of Anisotropic Shift Tensor Components in Carbenes

The corresponding N-heterocyclic carbene (NHC) derived from 1-methylpyrrolo[1,2-c]pyrimidinium salt possesses unique electronic properties that can be probed by advanced NMR techniques. In solid-state NMR, the chemical shift of a nucleus is an orientation-dependent value described by a second-rank tensor. This chemical shift anisotropy (CSA) provides detailed information about the local electronic structure. nih.gov For NHCs, the analysis of the g-tensor anisotropy in their metal complexes, particularly with paramagnetic metals like Nickel(I), reveals crucial magneto-structural correlations. nih.govbohrium.com The principal components of the tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding in three perpendicular directions and can be used to understand the bonding and electronic distribution around the carbene center. epfl.ch

The σ-donor ability of an N-heterocyclic carbene is a critical parameter that dictates its reactivity and efficacy in catalysis. A reliable method to experimentally gauge this property is by measuring the one-bond carbon-proton coupling constant (¹J(C-H)) in the corresponding azolium salt precursor. nih.gov The magnitude of the ¹J(C-H) coupling constant for the proton attached to what will become the carbene carbon is directly related to the s-character of the C-H bond. nih.gov A larger ¹J(C-H) value suggests higher s-character, which in turn correlates with a weaker σ-donating ability of the resulting carbene. This method provides a nuanced understanding of the electronic properties, allowing for the comparison of σ-donation across structurally similar carbenes. nih.govchemrxiv.org Studies on pyrido-annelated NHCs have utilized this technique to reveal unusually high s-character in their carbene σ-orbitals, indicating a weaker σ-donor character than typical NHCs. nih.gov This methodology is considered a valuable tool for the stereoelectronic evaluation of various NHC families. carbene.de

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups and fingerprint region of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net The FTIR spectrum of this compound would be expected to show several characteristic bands.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. acs.org

For comparison, the IR spectrum of the related 7-methyl-3-mesityl-pyrrolo[1,2-c]pyrimidinium tetrafluoroborate (B81430) shows significant peaks at 1652, 1611, 1464, and 1443 cm⁻¹, corresponding to the ring vibrations. acs.org

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry - HRMS, ESI-HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly powerful.

For this compound (C₈H₈N₂), HRMS would be used to determine its exact mass with high precision. The calculated monoisotopic mass is 132.0687 g/mol . An ESI-HRMS experiment would look for the protonated molecule [M+H]⁺ at m/z 133.0760. The high accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. mdpi.com Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing the loss of the methyl group or fragmentation of the heterocyclic rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the solid-state structure of molecules. For the pyrrolo[1,2-c]pyrimidine (B3350400) class of compounds, the crystal structure of 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine has been reported, offering crucial insights into the geometry of this heterocyclic system. nih.gov This analysis is considered the first of its kind for a pyrrolo[1,2-c]pyrimidine derivative. nih.gov

The molecule adopts an "open-book" conformation typical of diaryl sulfones. nih.gov The dihedral angle between the planar pyrrolo[1,2-c]pyrimidine ring system and the benzene (B151609) ring is 80.2 (9)°. nih.gov This orientation suggests that the p-d π overlap in the benzene ring is favored over that in the pyrrolo[1,2-c]pyrimidine ring, likely due to the benzene ring being comparatively electron-rich. nih.gov This is further supported by a slightly shorter S1—C8 bond length (1.767 (2) Å) compared to the S1—C1 bond length (1.773 (2) Å). nih.gov In the crystal lattice, molecules form inversion dimers through C—H⋯O interactions, and the packing is consolidated by several aromatic π–π stacking interactions. nih.gov

Crystal Data for 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine
ParameterValue
Chemical FormulaC₁₄H₁₁ClN₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.0728 (6)
b (Å)7.7129 (3)
c (Å)14.1528 (6)
β (°)114.288 (2)
Volume (ų)1400.04 (10)

Electrochemical Characterization Techniques

The electrochemical behavior of pyrrolo[1,2-c]pyrimidine derivatives has been extensively studied to understand their redox properties. Techniques such as cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry have been employed to investigate these processes. researchgate.netresearchgate.net

Cyclic Voltammetry

Cyclic voltammetry (CV) has been utilized to characterize the redox processes of various substituted pyrrolo[1,2-c]pyrimidine carboxylates. researchgate.netresearchgate.net Studies on two specific derivatives, ethyl 3-benzoyl-7-(4-chlorophenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate (I1) and ethyl 3-benzoyl-7-(4-methoxyphenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate (I2), reveal complex electrochemical behavior with multiple oxidation and reduction peaks. researchgate.netresearchgate.net

The experiments, typically conducted using a glassy carbon electrode in an acetonitrile (B52724) solution with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte, show that the compounds undergo several electron transfer steps. researchgate.net The character of these redox processes was established by scanning over different potential domains and at various scan rates. researchgate.net For instance, the first oxidation peak for these compounds is generally irreversible, corresponding to the formation of a radical cation that proves unstable. researchgate.net Subsequent scans often show the appearance of new peaks, indicating that the initial oxidation product undergoes chemical reactions to form new electroactive species. researchgate.net

Anodic and Cathodic Peak Potentials (V vs. Ag/AgCl) from CV for Pyrrolo[1,2-c]pyrimidine Derivatives I1 and I2
PeakCompound I1Compound I2Process
a11.0801.025Oxidation
a21.2501.200Oxidation
a31.4901.420Oxidation
c1-1.480-1.500Reduction
c2-1.780-1.800Reduction

Data sourced from studies conducted in 0.1M TBAP, CH₃CN at a scan rate of 0.1 V/s. researchgate.net

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) offers higher sensitivity and better resolution of peaks compared to cyclic voltammetry. It has been used to confirm and further investigate the oxidation processes of pyrrolo[1,2-c]pyrimidine derivatives. researchgate.netresearchgate.net The DPV curves for compounds I1 and I2 corroborate the multi-step oxidation observed in CV. researchgate.net The technique is particularly useful for resolving closely spaced oxidation peaks and provides a clearer picture of the initial electron transfer events. researchgate.net The assessment of peak potentials in DPV, often slightly different from those in CV, aids in the detailed analysis of the functional groups involved in the redox processes. researchgate.net

Oxidation Peak Potentials (V vs. Ag/AgCl) from DPV for Pyrrolo[1,2-c]pyrimidine Derivatives I1 and I2
PeakCompound I1Compound I2
a11.0000.960
a21.2001.150
a31.4201.390

Data sourced from studies conducted in 0.1M TBAP, CH₃CN at a scan rate of 0.01 V/s. researchgate.net

Rotating Disk Electrode Voltammetry

Rotating disk electrode (RDE) voltammetry is a hydrodynamic technique that allows for the precise control of mass transport to the electrode surface. pineresearch.com This method was applied to the study of pyrrolo[1,2-c]pyrimidine derivatives to distinguish between mass-transport-limited and kinetically-limited currents, which is challenging with CV alone. researchgate.netcornell.edu By varying the rotation speed of the electrode, researchers can analyze the relationship between the limiting current and the rotation rate. researchgate.net This is crucial for determining kinetic parameters and confirming the nature of the electrochemical reactions. cornell.edu For the pyrrolo[1,2-c]pyrimidine derivatives I1 and I2, RDE studies helped to further elucidate the kinetics of their complex oxidation processes. researchgate.net

Analysis of Redox Processes and Diffusion Coefficients

The comprehensive analysis of CV, DPV, and RDE data allows for the proposal of redox mechanisms for pyrrolo[1,2-c]pyrimidine derivatives. researchgate.net The oxidation processes are generally believed to initiate on the pyrrolo[1,2-c]pyrimidine nucleus, which is rich in nitrogen atoms and π-electrons. researchgate.net The specific potentials are influenced by the nature and position of substituents on the heterocyclic core. researchgate.net

A key parameter obtained from these electrochemical studies is the diffusion coefficient (D). researchgate.net The value of D for an electroactive species can be calculated from the relationship between the peak current in cyclic voltammetry and the square root of the scan rate, as described by the Randles-Sevcik equation. researchgate.net These coefficients are essential for understanding the transport properties of the molecules in solution. researchgate.net

Diffusion Coefficients (D₀) for Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates
CompoundSubstituentsD₀ (cm²/s) x 10⁵
IVaR¹=COPh, R²=Ph1.48
IVbR¹=COPh, R²=4-MeO-C₆H₄1.26
IVcR¹=COPh, R²=4-Cl-C₆H₄1.33
IVdR¹=COPh, R²=4-Br-C₆H₄1.25
IVeR¹=COOEt, R²=4-Cl-C₆H₄1.52
IVfR¹=COOEt, R²=4-Br-C₆H₄1.49

Data calculated from the dependence of the first oxidation peak current on the scan rate in CV. researchgate.net

Characterization of Modified Electrodes

The electrochemical oxidation of certain pyrrolo[1,2-c]pyrimidine derivatives can lead to the formation of a polymeric film on the electrode surface, a process known as electropolymerization. researchgate.net This phenomenon has been exploited to create modified electrodes. researchgate.netrevistadechimie.ro These electrodes are typically prepared by repeatedly cycling the potential or by controlled potential electrolysis at anodic potentials where the monomer oxidizes. researchgate.net

The resulting polymer films (e.g., polyI1 and polyI2) deposited on the glassy carbon electrode exhibit their own electrochemical properties. researchgate.net The modified electrodes are then characterized, often by performing cyclic voltammetry in a solution containing a well-behaved redox probe, such as ferrocene (B1249389). researchgate.netresearchgate.net The changes in the ferrocene redox peaks (e.g., peak separation, current intensity) provide information about the permeability, conductivity, and stability of the polymeric film. researchgate.net This research opens possibilities for using pyrrolo[1,2-c]pyrimidine-based polymers in sensor applications or as protective coatings. researchgate.net

Computational Chemistry and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to elucidate the electronic structure of molecules. While specific studies on 1-Methylpyrrolo[1,2-c]pyrimidine are not extensively documented in the public domain, the principles of these methods can be applied to predict its properties.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate descriptions of molecular properties. DFT, a computationally more efficient alternative, is widely used to study the electronic properties of N-heterocyclic carbenes (NHCs) and related compounds. For instance, DFT calculations have been employed to understand the electronic structure of gold(III)-NHC complexes, providing insights into their ground state and binding energies. mdpi.com These calculations can reveal details about orbital energies, electron distribution, and the nature of chemical bonds within the this compound framework.

Exploration of Electronic Properties and Shielding Effects (e.g., Selenium Center in NHCs)

The electronic properties of N-heterocyclic carbenes (NHCs) and their derivatives are a subject of intense research. A common strategy to probe these properties is through the synthesis and analysis of their selenium adducts. The 77Se NMR chemical shift of these selenoureas serves as a sensitive probe for the π-accepting ability of the NHC. nih.govmdpi.com

Computational studies have established a strong correlation between the calculated NMR shielding of the selenium center and the electronic properties of the NHC. nih.gov Specifically, the paramagnetic shielding term is the dominant factor influencing the chemical shift. nih.gov This shielding is correlated with the energy gap between a filled lone pair orbital on selenium and the empty π* orbital of the Se-NHC bond. nih.gov Therefore, a lower field 77Se NMR resonance (higher chemical shift) indicates a less shielded selenium nucleus, which corresponds to a stronger π-accepting ability of the NHC ligand. mdpi.com This methodology could be applied to this compound-derived carbenes to quantify their electronic character.

Table 1: Correlation of 77Se NMR Chemical Shifts with NHC Electronic Properties

NHC Type77Se NMR Chemical Shift (ppm)Interpretation
Fluorinated NHCsHigher valuesStronger π-accepting ability
Non-fluorinated NHCsLower valuesWeaker π-accepting ability

This table is generated based on findings from studies on various NHC-selenium adducts and illustrates a general trend. mdpi.com

Bond Energy Decomposition Analysis

Bond energy decomposition analysis (BDA) is a computational tool used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. The orbital interaction term can be further divided into contributions from different orbital symmetries (e.g., σ, π, δ).

In the context of NHC-selenium adducts, BDA has been instrumental in confirming that the 77Se NMR chemical shift is a reliable measure of the NHC's π-accepting ability. nih.gov Studies have shown no correlation between the σ-contribution to the bonding and the chemical shielding. nih.gov In contrast, a strong correlation exists between the π-contribution to the bonding and the chemical shielding. nih.gov This confirms that the experimental 77Se NMR data directly reflects the extent of π-back-donation from the selenium atom to the carbene. A similar analytical approach could be applied to understand the bonding between a carbene derived from this compound and various fragments.

Prediction and Explanation of Regioselectivity in Synthesis

Computational methods are increasingly used to predict and explain the regioselectivity of chemical reactions. For the synthesis of pyrrolo[1,2-c]pyrimidines, theoretical calculations can model the reaction pathways leading to different isomers. For example, the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidines involves the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC). acs.org

Molecular Modeling and Docking Studies for Biological Target Interactions (Methodological Framework)

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or nucleic acid. This approach is central to drug discovery and development. For a compound like this compound, these methods could be used to explore its potential biological activities.

The general workflow involves:

Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, often from a protein data bank. The structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound is built and its geometry is optimized.

Molecular Docking: A docking program is used to predict the preferred binding orientation and conformation of the ligand within the target's active site. The program samples a large number of possible poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on selenium-N-heterocyclic carbene complexes have utilized molecular docking to investigate their interactions with targets like VEGFA, EGF, and COX1, revealing potential binding modes and energies. researchgate.net This methodological framework can be directly applied to assess the potential biological targets of this compound.

Computational Studies of Related Chemical Systems (e.g., Anti-Bredt Amidinium Salts)

The study of related chemical systems can provide significant insights into the properties of this compound. For instance, computational investigations of anti-Bredt amidinium salts have revealed important principles of carbocation stability and reactivity. nih.gov These studies show that pyramidalization of an amino group can destabilize a formal carbocation center due to decreased π-donation. nih.gov

Furthermore, recent computational work on bicyclic β-halo carbanions has shown that their geometry optimization can lead to the spontaneous formation of strained anti-Bredt bridgehead alkenes. mdpi.com The propensity for this elimination reaction can be predicted by Natural Bond Order (NBO) analysis, specifically the delocalization energy between the carbon lone pair and the antibonding orbital of the carbon-halogen bond. mdpi.com These findings on strained bicyclic systems can inform our understanding of the stability and reactivity of the fused ring system in this compound and its derivatives.

Applications in Chemical Science and Materials Research

Development of Fluorescent Chemical Sensors

Derivatives of the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold have shown significant promise in the development of fluorescent chemical sensors. These sensors operate by exhibiting a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. This "turn-on" or "turn-off" response allows for the detection and quantification of the target species.

One notable example is the use of pyrimidine-based fluorescent probes for the detection of metal ions. For instance, a sensor synthesized from a pyridine (B92270) derivative demonstrated the ability to rapidly identify and detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction between the nitrogen atoms of the pyrimidine (B1678525) ring and the metal ions leads to a distinct fluorescent response, enabling their detection in environmental water samples. mdpi.com

Furthermore, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been developed for the detection of bacteria. A sensor derived from pyrrole-2-carboxaldehyde, 2-aminobenzimidazole, and 1,3-dimethylbarbituric acid was fabricated into FONPs. rsc.org These nanoparticles exhibited a selective enhancement of fluorescence in the presence of the gram-negative bacterium Pseudomonas aeruginosa, with a detection limit of 46 colony-forming units (CFU). rsc.org

The sensitivity of these sensors is often attributed to intramolecular charge-transfer (ICT) mechanisms. For example, in certain pyrimidine-derived α-amino acids, the combination of an electron-rich aryl substituent with the electron-deficient pyrimidine ring leads to fluorophores with high quantum yields. nih.gov The fluorescence of these compounds can be sensitive to the polarity of the solvent (solvatochromism) and pH, further expanding their applicability as environmental sensors. nih.gov

Sensor TypeAnalyteKey Feature
Pyridine DerivativeToxic Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺)Differential fluorescent response upon metal ion binding. mdpi.com
Pyrimidine-based FONPsPseudomonas aeruginosaSelective fluorescence enhancement in the presence of the bacterium. rsc.org
Pyrimidine-derived α-amino acidsSolvent Polarity, pHSolvatochromism and pH-dependent fluorescence. nih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cell Dyes

The photophysical properties of pyrrolo[1,2-c]pyrimidine derivatives, particularly their fluorescence and charge-transfer characteristics, make them attractive candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and as dyes in solar cells.

In the context of OLEDs, materials that exhibit efficient electroluminescence are crucial. While direct research on 1-methylpyrrolo[1,2-c]pyrimidine in OLEDs is not extensively documented in the provided results, related heterocyclic systems like pyrrolo[1,2-a]quinoxalines have been investigated for their potential in phosphorescent OLEDs (PHOLEDs). These systems can exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in the aggregated state, a desirable property for solid-state devices. nih.gov

The tunability of the photophysical properties of pyrimidine derivatives through synthetic modification is a key advantage. By introducing different substituents, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be adjusted, thereby tuning the emission color and efficiency. For instance, the synthesis of pyrimidine-derived α-amino acids with various aryl substituents demonstrated that highly conjugated or electron-rich groups lead to fluorophores with higher quantum yields. nih.gov This ability to tailor the electronic structure is fundamental for designing efficient emitters for OLEDs and sensitizers for dye-sensitized solar cells (DSSCs).

Role as Ancillary Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms within the pyrrolo[1,2-c]pyrimidine framework can act as donor sites, allowing these molecules to function as ligands in coordination chemistry and catalysis. As ancillary or "spectator" ligands, they can coordinate to a metal center and influence its catalytic activity, selectivity, and stability without directly participating in the bond-making or bond-breaking steps of the catalytic cycle.

The coordination of such heterocyclic ligands to a metal ion is a fundamental aspect of their role as sensors, as seen in the detection of heavy metal ions. mdpi.com This same principle applies to catalysis, where the electronic and steric properties of the ligand can be fine-tuned to optimize the performance of a metal-based catalyst. While specific examples detailing the use of this compound as an ancillary ligand in a catalytic reaction are not prevalent in the search results, the general utility of fused pyrimidine systems in coordination chemistry is well-established.

Use as Starting Materials for Novel Fused Heterocyclic Systems

This compound can serve as a valuable synthon, or starting material, for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the pyrrole (B145914) and pyrimidine rings allows for various chemical transformations, leading to the synthesis of novel molecular scaffolds with potentially interesting biological or material properties.

For example, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidinone derivatives has been achieved, demonstrating the versatility of the pyrrolopyrimidine core in building larger, more functionalized molecules. mdpi.com These reactions often involve the modification of the core structure to introduce new rings and functional groups. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions involving the corresponding N-ylides of related pyridyl-pyrimidines have been used to synthesize new pyrrolo[1,2-c]pyrimidines. researchgate.net This synthetic strategy highlights the potential of the pyrimidine moiety to participate in cycloaddition reactions, a powerful tool for the construction of complex heterocyclic frameworks. The resulting fused systems are often explored for their biological activities, including potential use as anti-infective agents. nih.gov The ability to generate a diverse library of compounds from a common starting scaffold is a significant advantage in medicinal chemistry and drug discovery. nih.gov

Structure Activity Relationship Sar Studies of Pyrrolopyrimidine Derivatives

General Principles of SAR for Fused Pyrimidine (B1678525) Heterocycles

The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a diverse class of compounds with significant pharmacological potential. derpharmachemica.com The structure-activity relationship (SAR) of these fused pyrimidine heterocycles is a critical area of study in medicinal chemistry, aiming to understand how molecular structure influences biological activity. collaborativedrug.com This understanding guides the design and synthesis of new, more potent, and selective therapeutic agents. collaborativedrug.com

Fused pyrimidine systems, such as purines, pteridines, and pyrrolopyrimidines, are integral components of DNA and RNA, playing a crucial role in cellular life cycles. derpharmachemica.comnih.gov This inherent biological relevance makes them attractive scaffolds for drug discovery. nih.gov The biological effects of a new chemical compound can often be predicted from its molecular structure by comparing it with existing compounds with known activities. collaborativedrug.com This principle is the foundation of SAR. collaborativedrug.com

Key structural features that are often analyzed in SAR studies of fused pyrimidines include:

Substitution patterns: The position, type, and size of substituents on both the pyrimidine and the fused ring can dramatically alter biological activity. youtube.com

Electronic effects: The introduction of electron-donating or electron-withdrawing groups can modify the reactivity and binding affinity of the molecule. researchgate.net

Steric factors: The size and shape of substituents can influence how the molecule fits into a biological target's binding site. youtube.com

For instance, pyrimidine-fused dinitrogenous penta-heterocycles, like pyrazolopyrimidines and imidazopyrimidines, have emerged as privileged scaffolds in the discovery of anticancer agents. nih.gov The SAR of these compounds is a key focus of research to develop novel cancer therapeutics. nih.gov Similarly, the fusion of pyrimidines with five-membered heteroaromatic rings has yielded potent inhibitors of the hedgehog signaling pathway, a critical pathway in some cancers. nih.gov

Influence of Substituent Positions on Biological Scaffolding (e.g., Variolin B)

The marine alkaloid Variolin B serves as a compelling case study for the profound influence of substituent positions on the biological activity of a pyrrolopyrimidine scaffold. Variolin B, isolated from the Antarctic sponge Kirkpatrickia variolosa, exhibits potent pro-apoptotic and cyclin-dependent kinase (CDK) inhibitory activity. nih.govnih.gov

The core structure of variolins is a pyridopyrrolopyrimidine. nih.gov SAR studies have revealed that specific substitutions are critical for its biological function:

The 2-aminopyrimidine (B69317) substituent: The presence of the 2-aminopyrimidine group is essential for the activity of variolins. For example, Variolin D, which lacks this substituent, is inactive. nih.gov

Hydroxyl group at the 4-position: Comparing meridianins, which are structurally related to variolins, a hydroxyl group at the 4-position enhances inhibitory activity. nih.gov

Bromine substituents: In the related meridianin series, bromine substituents tend to increase activity, with the position of the bromine being crucial. Meridianin E, with a bromine at the 7-position, is the most active among its brominated analogs. nih.gov

The synthetic hybrid of Variolin B and Meridianin G, termed meriolins, further underscores the modular nature of these scaffolds and the potential to create novel bioactive compounds by strategically combining structural features from different natural products. nih.gov

The table below summarizes the key structural features of Variolin B and related compounds and their impact on biological activity.

Compound/FeatureStructural CharacteristicImpact on Biological Activity
Variolin B Contains a 2-aminopyrimidine substituent.Potent antitumor and antiviral activity. nih.gov
Variolin D Lacks the 2-aminopyrimidine substituent.Inactive. nih.gov
Deoxy-variolin B (dVAR-B) Analogue of Variolin B.Inhibits cyclin-dependent kinases and induces apoptosis. nih.gov
N(3')-methyl tetrahydrovariolin B Methylated and reduced derivative.Antifungal and cytotoxic activity. nih.gov
Meridianins with Bromine Bromine substituents on the indole (B1671886) core.Generally more active. nih.gov
Meridianin E Bromine at the 7-position.Most active among brominated meridianins. nih.gov
Meridianins with 4-OH group Hydroxyl group at the 4-position.Enhanced inhibitory activity. nih.gov

Comparative SAR Analysis Across Pyrrolopyrimidine Isomers (e.g., pyrrolo[1,2-c] vs. pyrrolo[3,2-d])

The isomeric form of the pyrrolopyrimidine core has a significant impact on the biological and chemical properties of its derivatives. This is evident when comparing pyrrolo[1,2-c]pyrimidine (B3350400) and pyrrolo[3,2-d]pyrimidine scaffolds.

Pyrrolo[3,2-d]pyrimidines have been shown to be more potent as antitubulin agents compared to their pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov In a study comparing pyrrolo[3,2-d]pyrimidines to their thieno[3,2-d]pyrimidine (B1254671) counterparts, the thieno- derivative showed greater cytotoxicity against L1210 leukemia cells. nih.gov Specifically, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine had a cytotoxicity of 6.0 μM, while the analogous 2,4-dichloro-thienopyrimidine had a much lower CC50 of 0.32 μM, indicating higher potency. nih.gov N-substitution at the 5-position of the pyrrolo[3,2-d]pyrimidine ring has been explored as a strategy to reduce toxicity while maintaining antiproliferative activity. nih.gov

In contrast, the pyrrolo[1,2-c]pyrimidine scaffold has been investigated for its unique reactivity, including a "halogen dance" phenomenon observed during functionalization reactions. researchgate.net This highlights the distinct chemical behavior of this isomer.

A direct comparative study on heterocyclic-fused pyrimidines as tubulin inhibitors provided further insights. Substituting a quinazoline (B50416) scaffold with a pyrrolo[3,2-d]pyrimidine derivative (compound 21) resulted in slightly decreased potency, with IC50 values ranging from 32.5 to 49.7 nM. acs.org This was part of a broader investigation that also included thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine derivatives, which also showed comparable or slightly decreased potency relative to the quinazoline lead compound. acs.org

The table below provides a comparative overview of the properties and activities of different pyrrolopyrimidine isomers and related fused systems.

ScaffoldKey SAR Findings
Pyrrolo[3,2-d]pyrimidine Generally more potent as antitubulin agents than pyrrolo[2,3-d]pyrimidines. nih.gov N5-substitution can decrease toxicity while retaining activity. nih.gov
Pyrrolo[2,3-d]pyrimidine A versatile scaffold for developing tyrosine kinase inhibitors. nih.gov The hydrogen on the pyrrole (B145914) ring is often essential for biological activity. sci-hub.box
Pyrrolo[1,2-c]pyrimidine Exhibits unique reactivity, including a "halogen dance". researchgate.net
Thieno[3,2-d]pyrimidine The 2,4-dichloro derivative is significantly more cytotoxic than its pyrrolo[3,2-d]pyrimidine counterpart. nih.gov

Positional Effects of Methyl Substitution on Ring System Properties and Reactivity

The position of a methyl group on the pyrrolopyrimidine ring system can significantly influence its biological activity and chemical properties. This seemingly minor modification can lead to substantial changes in potency, selectivity, and reactivity.

In the context of ENPP1 inhibitors based on the pyrrolopyrimidine core, the position of methyl substitution is critical. nih.gov

An N-methyl pyrrolopyrimidine derivative demonstrated high potency with an IC50 of 51.4 nM. nih.gov

However, the addition of a methyl group at the C(5) and C(6) positions had a negative impact on ENPP1 inhibitory activities. nih.gov

Furthermore, adding a methyl group to the alkyl linker also resulted in lower activity. nih.gov

Similarly, in the study of tricyclic pyrrolo[2,3-d]pyrimidinones, the N-methyl signal in the 1H NMR spectrum is a consistent marker, appearing as a singlet, confirming the substitution pattern. mdpi.com

The electronic nature of substituents plays a crucial role. While electron-donating groups generally enhance anticancer activity in some pyrrolo-pyrimidine derivatives, the effect of electron-withdrawing groups can vary depending on their position. researchgate.net For instance, the fully methylated forms of certain antioxidant compounds show no activity, as the phenolic hydrogens, which are crucial for their antioxidant mechanism, are absent. mdpi.com

The table below details the observed effects of methyl substitution at different positions on the pyrrolopyrimidine scaffold.

Position of Methyl GroupEffect on Properties/Reactivity
N-position Can lead to high potency in certain inhibitor classes (e.g., ENPP1 inhibitors). nih.gov
C(5) and C(6) positions Negatively impacts ENPP1 inhibitory activity. nih.gov
Alkyl linker Leads to lower biological activity in some contexts. nih.gov
General Effect Can alter steric and electronic properties, influencing binding to biological targets. youtube.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pyrrolo[1,2-c]pyrimidine derivatives, and how does steric hindrance influence regioselectivity?

  • Methodological Answer : The 1,3-dipolar cycloaddition of N-ylides (generated from cycloimmonium bromides) with activated alkynes is a key route. Steric hindrance directs quaternization to specific nitrogen atoms (e.g., pyrimidine N1 over pyridine N in 4-(2-pyridyl)pyrimidine), favoring pyrrolo[1,2-c]pyrimidine formation over indolizines . Single-crystal X-ray diffraction is critical for resolving regioselectivity ambiguities when NMR is inconclusive .
  • Example : In 4-(2-pyridyl)pyrimidine, steric effects shift quaternization to the pyrimidine ring, yielding pyrrolo[1,2-c]pyrimidines (e.g., compound 12a–g in Table 1 of ).

Q. How are pyrrolo[1,2-c]pyrimidine derivatives structurally characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., S1–C8 = 1.767 Å vs. S1–C1 = 1.773 Å in sulfone derivatives) and torsion angles (e.g., C1–S1–C8–C9 = 105.19°) to confirm electronic effects .
  • 2D NMR : COSY and HETCOR experiments assign signals like H-6 (singlet at 7.83–7.91 ppm) and distinguish H-1/H-4 doublets (J = 1.4 Hz) .

Q. What biological activities are associated with pyrrolo[1,2-c]pyrimidine scaffolds?

  • Methodological Answer : Derivatives exhibit antiproliferative, anti-inflammatory, and 5-HT1A receptor binding activities. For example, pyrido[1,2-c]pyrimidines with 3-(piperidin-4-yl)-1H-indole residues show high 5-HT1A affinity, validated via radioligand binding assays .

Advanced Research Questions

Q. How do electronic and steric factors govern regioselectivity in pyrrolo[1,2-c]pyrimidine functionalization?

  • Methodological Answer : Kinetic vs. thermodynamic control dictates substitution at C7 (kinetically favored) or C5 (thermodynamically stable). DFT studies correlate nucleophilic character at C5/C7 with electron delocalization into adjacent rings (Table 1, ). Experimental validation uses competitive SEAr reactions and X-ray crystallography .
  • Example : Ethyl isocyanoacetate flow synthesis enables telescoped pyrrolo[1,2-c]pyrimidine functionalization, revealing a "halogen dance" phenomenon under varying electrophilic conditions .

Q. What strategies optimize pyrrolo[1,2-c]pyrimidine synthesis in continuous flow systems?

  • Methodological Answer : Telescoped flow processes combine in situ reagent generation (e.g., ethyl isocyanoacetate from N-formylglycine and triphosgene) with cycloaddition, reducing side reactions. Process parameters (flow rate, temperature) are optimized via DOE (Design of Experiments) to maximize yield (>80%) .

Q. How can computational methods predict pyrrolo[1,2-c]pyrimidine reactivity?

  • Methodological Answer : DFT calculations model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-rich benzene rings favor p–d π overlap at S1–C8 over pyrrolo-pyrimidine rings, guiding sulfone derivatization . MD simulations assess steric accessibility for drug design (e.g., HBV capsid inhibitors in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.